molecular formula C30H21N3O9 B3089956 Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- CAS No. 120360-51-2

Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-

Cat. No. B3089956
CAS RN: 120360-51-2
M. Wt: 567.5 g/mol
InChI Key: GMWRYUDJCZXIDN-UHFFFAOYSA-N
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Description

Benzoic acid, 4,4’,4’‘-[1,3,5-benzenetriyltris(carbonylimino)]tris-, also known as 4,4’,4’'- (benzene-1,3,5-triyltris (oxy))tribenzoic acid, is a type of aromatic compound . It is mainly used as a low molecular weight semiconductor block, dendritic polymer synthesis block, metal-organic framework (MOF), and porous coordination polymer block .


Molecular Structure Analysis

The molecular formula of this compound is C30H21N3O9 . It has an average mass of 567.502 Da and a monoisotopic mass of 567.127808 Da .


Physical And Chemical Properties Analysis

The melting point of this compound is 343.2 °C . Its boiling point is predicted to be 709.9±60.0 °C and its density is predicted to be 1.435±0.06 g/cm3 . The pKa value is predicted to be 3.72±0.10 .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives, which have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli . These derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity .

Coordination Nanostructures

The compound has been used in the formation of coordination nanostructures. With the assistance of various organic bases, hydrothermal reactions of transition-metal salts with this compound at different pH values produced new 3-D coordination polymers . These structures have potential applications in nanodevices and nanopatterning .

Metal Organic Frameworks (MOFs)

This compound has been used as a linker to make MOFs with extremely high surface area such as MOF-177 . MOFs are 3D-microporous materials with potential applications in gas adsorption and separation technologies .

Skin Absorption Studies

Radioactive compound was used on living human skin samples ex vivo, suggesting that absorption is very low . This could be useful in the development of topical treatments and understanding skin absorption of various compounds .

Antibacterial Agents

From a library of compounds, 11 hit antibacterial agents have been identified as potent anti-Gram-positive bacterial agents. These pyrazole derivatives are active against two groups of pathogens, staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .

Photocatalysts for Photodecomposition of Antibiotics

All four complexes exhibited optical semiconducting behavior and hence were used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

properties

IUPAC Name

4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRYUDJCZXIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477321
Record name Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-

CAS RN

120360-51-2
Record name Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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